molecular formula C16H17NO5S B6412259 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid CAS No. 1261956-51-7

2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid

Cat. No.: B6412259
CAS No.: 1261956-51-7
M. Wt: 335.4 g/mol
InChI Key: MMJBGHXAEXNDTB-UHFFFAOYSA-N
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Description

2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 5-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonation: The amine group is sulfonated using dimethylsulfamoyl chloride in the presence of a base like pyridine to form the dimethylsulfamoyl group.

    Coupling: Finally, the sulfonated intermediate is coupled with the phenyl ring to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxybenzoic acid moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 2-(N,N-Dimethylsulfamoyl)phenylacetic acid
  • 5-Methoxy-2-(N,N-dimethylsulfamoyl)benzoic acid

Uniqueness: 2-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of the dimethylsulfamoyl group and the methoxy group on the benzoic acid ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)13-7-4-11(5-8-13)14-9-6-12(22-3)10-15(14)16(18)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJBGHXAEXNDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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